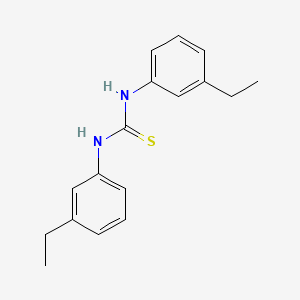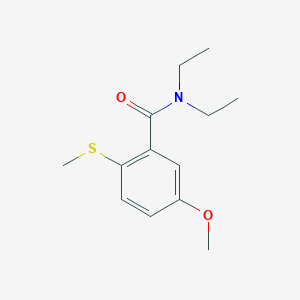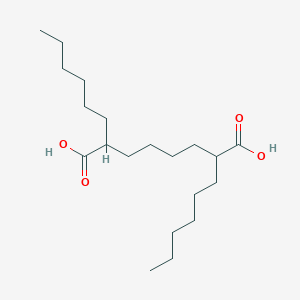
2,7-Dihexyloctanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dihexyloctanedioic acid: is an organic compound belonging to the class of carboxylic acids It is characterized by the presence of two carboxyl groups (-COOH) attached to a long aliphatic chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dihexyloctanedioic acid typically involves multi-step organic reactions. One common method is the malonic ester synthesis , where a di-ester of malonic acid is deprotonated with a weak base, followed by alkylation with an appropriate alkyl halide. The resulting product undergoes hydrolysis and decarboxylation to yield the desired dicarboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve the catalytic oxidation of long-chain hydrocarbons or fatty acids. This process requires specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dihexyloctanedioic acid can undergo various chemical reactions, including:
Oxidation: The carboxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxyl groups can yield primary alcohols.
Substitution: The hydrogen atoms in the aliphatic chain can be substituted with other functional groups, such as halogens or hydroxyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated or hydroxylated derivatives.
Aplicaciones Científicas De Investigación
2,7-Dihexyloctanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants .
Mecanismo De Acción
The mechanism of action of 2,7-Dihexyloctanedioic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The carboxyl groups can interact with enzymes and receptors, influencing various biochemical processes.
Pathways Involved: It may modulate metabolic pathways related to fatty acid metabolism and energy production .
Comparación Con Compuestos Similares
Similar Compounds
Adipic acid: A dicarboxylic acid with a shorter aliphatic chain.
Sebacic acid: Another dicarboxylic acid with a similar chain length but different structural properties.
Azelaic acid: Known for its use in skincare products and similar structural features .
Uniqueness
2,7-Dihexyloctanedioic acid is unique due to its specific chain length and the position of the carboxyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields.
Propiedades
Número CAS |
127075-18-7 |
|---|---|
Fórmula molecular |
C20H38O4 |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
2,7-dihexyloctanedioic acid |
InChI |
InChI=1S/C20H38O4/c1-3-5-7-9-13-17(19(21)22)15-11-12-16-18(20(23)24)14-10-8-6-4-2/h17-18H,3-16H2,1-2H3,(H,21,22)(H,23,24) |
Clave InChI |
RHMDMABOIPNQSG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCCCC(CCCCCC)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxy-5-[(thiophen-2-yl)methoxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14290115.png)
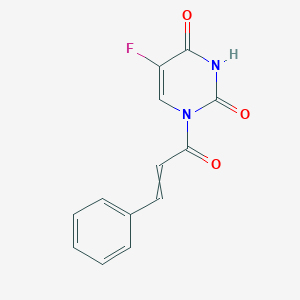

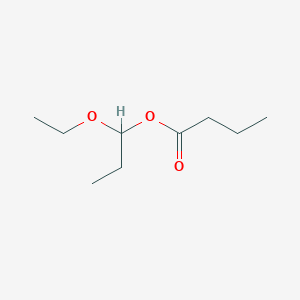
![Ethyl 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoate](/img/structure/B14290126.png)
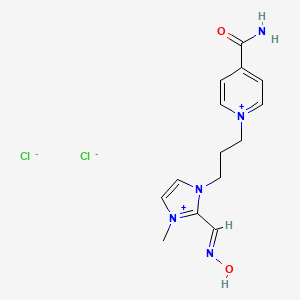
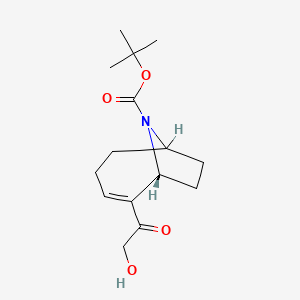
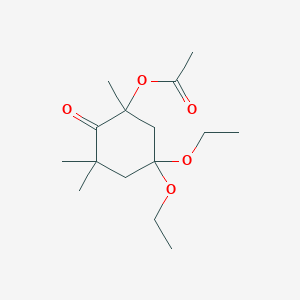
![6-Fluoro-4b,5a-dihydrobenzo[3,4]phenanthro[1,2-b]oxirene](/img/structure/B14290159.png)
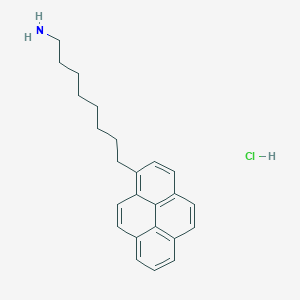
![2,2'-Disulfanediylbis[3-(butan-2-yl)phenol]](/img/structure/B14290164.png)
